molecular formula C22H30N4O2S B14697687 4-Piperidino-3-aminophenyl sulfone CAS No. 24612-48-4

4-Piperidino-3-aminophenyl sulfone

Cat. No.: B14697687
CAS No.: 24612-48-4
M. Wt: 414.6 g/mol
InChI Key: XYKSNUXALGEQNR-UHFFFAOYSA-N
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Description

4-Piperidino-3-aminophenyl sulfone is an organic compound with the molecular formula C22H30N4O2S It is a derivative of sulfone, characterized by the presence of a piperidine ring and an amino group attached to a phenyl sulfone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidino-3-aminophenyl sulfone typically involves the reaction of 4-chloronitrobenzene with sodium sulfide, followed by sulfur oxidation using potassium dichromate to yield 4,4’-dinitrodiphenyl sulfone.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale chemical synthesis using the aforementioned reactions, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Piperidino-3-aminophenyl sulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium dichromate or hydrogen peroxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Aminophenyl derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-Piperidino-3-aminophenyl sulfone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Piperidino-3-aminophenyl sulfone involves its interaction with biological targets, such as enzymes and receptors. It is believed to inhibit the synthesis of dihydrofolic acid by competing with para-aminobenzoate for the active site of dihydropteroate synthetase, similar to the mechanism of action of sulfonamides .

Comparison with Similar Compounds

    Dapsone: A sulfone drug used to treat leprosy and dermatitis herpetiformis.

    4,4’-Diaminodiphenyl sulfone: Another sulfone derivative with similar chemical properties.

Uniqueness: 4-Piperidino-3-aminophenyl sulfone is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to other sulfone derivatives .

Properties

CAS No.

24612-48-4

Molecular Formula

C22H30N4O2S

Molecular Weight

414.6 g/mol

IUPAC Name

5-(3-amino-4-piperidin-1-ylphenyl)sulfonyl-2-piperidin-1-ylaniline

InChI

InChI=1S/C22H30N4O2S/c23-19-15-17(7-9-21(19)25-11-3-1-4-12-25)29(27,28)18-8-10-22(20(24)16-18)26-13-5-2-6-14-26/h7-10,15-16H,1-6,11-14,23-24H2

InChI Key

XYKSNUXALGEQNR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)N4CCCCC4)N)N

Origin of Product

United States

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